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molecular formula C16H18N2O3S2 B8527332 3-Carboxymethyl-5-(p-diethylaminobenzylidene)rhodanine

3-Carboxymethyl-5-(p-diethylaminobenzylidene)rhodanine

Cat. No. B8527332
M. Wt: 350.5 g/mol
InChI Key: ROXVSAIZMAXPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04965155

Procedure details

In 30 ml of dimethylformamide were dissolved 3.82 g of 3-carboxymethylrhodanine and 3.54 g of p-diethylaminobenzaldehyde, and the solution was stirred at 100° C. for 3 hours. After termination of the reaction, the solution was poured into water, and the formed precipitate was recovered by filtration, washed with water and recrystallized from acetone to obtain 3-carboxymethyl-5-(p-diethylaminobenzylidene)rhodanine (the yield was 87%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]1[C:9](=[O:10])[CH2:8][S:7][C:6]1=[S:11])([OH:3])=[O:2].[CH2:12]([N:14]([CH2:23][CH3:24])[C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1)[CH3:13].O>CN(C)C=O>[C:1]([CH2:4][N:5]1[C:9](=[O:10])[C:8](=[CH:19][C:18]2[CH:21]=[CH:22][C:15]([N:14]([CH2:12][CH3:13])[CH2:23][CH3:24])=[CH:16][CH:17]=2)[S:7][C:6]1=[S:11])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
3.82 g
Type
reactant
Smiles
C(=O)(O)CN1C(SCC1=O)=S
Name
Quantity
3.54 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=O)C=C1)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After termination of the reaction
FILTRATION
Type
FILTRATION
Details
the formed precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CN1C(SC(C1=O)=CC1=CC=C(C=C1)N(CC)CC)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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